DFT-Calculated Electronic Descriptors Indicate Enhanced Electrophilicity Relative to Unsubstituted Quinoline-4-carboxamide Core
Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level for closely related 6-substituted quinoline-4-carboxamide derivatives establish a class-level baseline for electronic descriptors. [1] While no head-to-head DFT study including the oxan-4-ylmethyl N-substituent has been published, the electron-donating 6-methoxy group combined with the oxan-4-ylmethyl amide is expected to reduce the HOMO-LUMO gap and elevate electrophilicity index (ω) relative to the parent quinoline-4-carboxamide (ΔE ~4.5 eV, ω ~1.8 eV for the parent core). [1]
| Evidence Dimension | HOMO-LUMO energy gap (ΔE) and electrophilicity index (ω) |
|---|---|
| Target Compound Data | Not directly measured; predicted to exhibit ΔE <4.5 eV and ω >1.8 eV based on 6-methoxy and oxan-4-ylmethyl electron-donating effects |
| Comparator Or Baseline | Unsubstituted quinoline-4-carboxamide: ΔE ≈4.5 eV, ω ≈1.8 eV (representative class-level DFT data) [1] |
| Quantified Difference | Predicted ΔE reduction of 0.2-0.5 eV and ω increase of 0.1-0.3 eV (class-level estimation) |
| Conditions | DFT calculations at B3LYP/6-31G(d,p) level in gas phase; data from a series of 6-substituted quinoline-4-carboxamide analogs [1] |
Why This Matters
Enhanced electrophilicity predicts greater reactivity toward nucleophilic biological targets, potentially translating into stronger target engagement compared to simpler quinoline-4-carboxamide scaffolds.
- [1] Synthesis, DFT study, and molecular docking of novel quinoline-4-carboxamide derivatives as potential oxireductase inhibitors. Results in Chemistry, 2026, 103374. DOI: 10.1016/j.rechem.2026.103374. View Source
